1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
(2,5-dimethyl-4-pyrrolidin-1-ylsulfonylfuran-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-16-20(21(17(2)30-16)31(27,28)25-10-6-7-11-25)22(26)24-14-12-23(13-15-24)18-8-4-5-9-19(18)29-3/h4-5,8-9H,6-7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQIESKYBJTCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N2CCCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyrrolidine sulfonyl group: This step involves the sulfonylation of the pyrrolidine ring, which can be carried out using sulfonyl chlorides in the presence of a base.
Coupling with piperazine: The final step involves the coupling of the furan and pyrrolidine sulfonyl intermediates with piperazine, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of piperazine and pyrrole compounds possess significant antiviral activity. For instance, compounds similar to the one have shown efficacy against various viruses, including the measles virus and HIV. The mechanism often involves inhibition of viral replication through interference with viral RNA-dependent RNA polymerase activity .
Antimicrobial Activity
There is growing evidence that pyrrole-containing compounds exhibit antimicrobial properties. Research has demonstrated that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 5 µM . This suggests that the compound may be explored further for its potential in treating resistant bacterial strains.
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the development of pyrrole derivatives that inhibit the measles virus. The research focused on optimizing the hydrophilicity and in vitro efficacy of these compounds, leading to promising results with an effective concentration (EC50) of 60 nM against the virus .
Study 2: Antimicrobial Activity Against Tuberculosis
Another significant study investigated the effectiveness of pyrrole derivatives against Mycobacterium tuberculosis. The findings revealed several compounds with strong activity against resistant strains, indicating that modifications to the core structure could enhance antimicrobial potency .
Potential Therapeutic Applications
The unique structure of 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine positions it as a candidate for various therapeutic applications:
- Antiviral Drugs : Given its activity against RNA viruses, this compound could be developed into antiviral medications targeting diseases like HIV and measles.
- Antimicrobial Agents : Its potential effectiveness against resistant bacterial strains makes it a candidate for new antibiotic therapies.
- Cancer Therapy : Some studies suggest that piperazine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan and piperazine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The compound shares structural homology with several piperazine-based analogs synthesized for pharmacological studies. Below is a detailed comparison with key analogs, focusing on structural variations and inferred functional implications:
Structural Analogues from the HBK Series ()
Six compounds (HBK14–HBK19) share the 4-(2-methoxyphenyl)piperazine moiety but differ in their phenoxy-alkyl substituents. A comparative analysis is provided in Table 1:
| Compound | Substituent on Piperazine | Key Structural Differences |
|---|---|---|
| Target | 2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-yl | Sulfonyl-linked pyrrolidine and furan core; no phenoxy-alkyl chain. |
| HBK14 | (2,6-dimethylphenoxy)ethoxyethyl | Phenoxy-ethoxyethyl chain with 2,6-dimethyl substitution; lacks sulfonyl or heterocyclic core. |
| HBK15 | (2-chloro-6-methylphenoxy)ethoxyethyl | Chloro substitution enhances electronegativity; similar chain length to HBK13. |
| HBK16 | 3-(2-chloro-5-methylphenoxy)propyl | Propyl chain with chloro and methyl groups; increased steric bulk compared to HBK14–14. |
| HBK17 | 3-(2,5-dimethylphenoxy)propyl | Dimethylphenoxy group; electron-donating substituents may alter receptor binding. |
| HBK18/HBK19 | 3-(2,4,6-trimethylphenoxy)propyl | Trimethyl substitution introduces steric hindrance; potential metabolic stability differences. |
Key Observations :
- The target compound’s pyrrolidine-1-sulfonyl group introduces strong electron-withdrawing and hydrogen-bonding capabilities, unlike the phenoxy-alkyl chains in HBK analogs. This may enhance binding affinity to sulfhydryl-containing receptors or enzymes .
- HBK15’s chloro-substituent could improve lipophilicity and membrane permeability compared to the target’s polar sulfonyl group.
- The furan core in the target compound provides a rigid planar structure, contrasting with the flexible alkyl chains in HBK analogs, which may influence conformational selectivity .
Comparison with Other Piperazine Derivatives
1-({2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine () :
- Lacks the heterocyclic furan core, suggesting divergent target profiles (e.g., kinase vs. GPCR modulation) .
1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine () :
- Trichlorophenylsulfonyl group offers extreme electronegativity, possibly favoring irreversible enzyme inhibition.
- Chlorine-rich structure may raise toxicity concerns relative to the target’s pyrrolidine-sulfonyl group .
Biological Activity
The compound 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a piperazine ring, a methoxyphenyl group, and a furan moiety with a pyrrolidine sulfonyl substituent. The diverse functional groups contribute to its biological activity.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrrolidine and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 3.12 and 12.5 μg/mL , indicating potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antiviral Properties
Compounds with similar structural features have been investigated for their antiviral activities. Research has demonstrated that certain derivatives can inhibit the replication of viruses, including HIV and influenza, with effective concentrations in the micromolar range (EC50 values ranging from 5 to 28 μM ) .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Studies on related sulfonamide derivatives show promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes and disease mechanisms .
4. Anticancer Activity
The anticancer potential of similar compounds has been documented in multiple studies. For example, some derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition . The mechanisms often involve apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes : The sulfonamide group is known to interact with active sites of enzymes, leading to inhibition.
- Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to This compound :
- Antiviral Efficacy : A study demonstrated that a related pyrrole derivative significantly reduced HIV replication in vitro, showcasing an IC50 value of 0.20 μM , outperforming traditional antiviral agents .
- Antibacterial Activity : Another investigation reported that a series of piperazine derivatives exhibited strong antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Studies : Research on piperazine-based compounds indicated substantial cytotoxic effects against breast cancer cells with IC50 values below 10 μM , suggesting potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
